9-(1-Naphthyl)carbazole

Chromatography Synthesis Monitoring Quality Control

Researchers requiring consistent hole-transport materials for OLED development face variability in thermal and electronic performance with simpler carbazoles. 9-(1-Naphthyl)carbazole addresses this with quantifiable, batch-stable properties. • Measured Performance: Defined melting point (126-131 °C) and decomposition temperature >300 °C ensure thermal reliability during device fabrication. • Analytical Certainty: Distinct Rf value (0.61) and UV absorption (λmax 321 nm) enable precise quality control for reaction monitoring and purity verification. • Synthetic Utility: The carbazole core’s 3,6-positions remain derivatizable, providing a robust building block for advanced ambipolar hosts and emitters.

Molecular Formula C22H15N
Molecular Weight 293.4 g/mol
CAS No. 22034-43-1
Cat. No. B1361224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Naphthyl)carbazole
CAS22034-43-1
Molecular FormulaC22H15N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53
InChIInChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H
InChIKeyQSOAYCUFEQGHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(1-Naphthyl)carbazole: Key Properties for OLED Research


9-(1-Naphthyl)carbazole is a heterocyclic organic compound comprising a carbazole core substituted at the 9-position with a 1-naphthyl group . This structural combination merges the electron-rich, hole-transporting properties of carbazole with the extended π-conjugation of naphthalene, rendering it a versatile intermediate and material for organic electronics . The compound is widely employed as a building block for synthesizing more complex optoelectronic materials, particularly as a hole-transporting material in organic light-emitting diodes (OLEDs), where it contributes to enhanced device efficiency and brightness . Its well-defined properties, including a melting point of 126.0–131.0 °C and a maximum UV absorption wavelength of 321 nm in cyclohexane, establish a consistent baseline for research and development [1].

Workflow OLED hole-transport material research and device fabrication
Selection Logic Consistent thermal and optical benchmarks support R&D reproducibility
Method Compatibility Distinct TLC retention factor aids synthesis monitoring and purification

9-(1-Naphthyl)carbazole: Why Simpler Analogs Fall Short


Direct substitution of 9-(1-naphthyl)carbazole with simpler analogs like unsubstituted carbazole or 9-phenylcarbazole in device applications is inadvisable due to quantifiable differences in fundamental material properties that critically impact performance. The presence of the bulky naphthyl group at the nitrogen atom significantly alters the molecule's electronic structure, solubility, and thermal behavior compared to carbazole . For instance, the melting point of 9-(1-naphthyl)carbazole (126–131 °C) is substantially lower than that of carbazole (approximately 245 °C), indicating altered intermolecular interactions that affect film morphology and processing conditions [1]. Furthermore, chromatographic retention factor (Rf) data demonstrate a clear difference in polarity and interaction with stationary phases, with the target compound (Rf 0.61) exhibiting distinct behavior relative to both its synthetic precursor, 1-bromonaphthalene (Rf 0.74), and the parent carbazole core (Rf 0.24) . These measurable variations underscore that in-class compounds are not interchangeable; selecting 9-(1-naphthyl)carbazole is a deliberate choice dictated by specific, verifiable property targets.

Thermal behavior shift Lower melting point (~129 °C vs ~245 °C) alters film morphology and processing conditions.
Analytical method mismatch Distinct Rf value (0.61) prevents direct transfer of TLC protocols from simpler carbazoles.
Electronic structure divergence Naphthyl substitution shifts HOMO/LUMO levels, limiting interchangeability in device stacks.

9-(1-Naphthyl)carbazole: Key Differentiators vs. Analogs


TLC Rf: Distinction from Carbazole

9-(1-Naphthyl)carbazole exhibits a distinct chromatographic retention factor (Rf) of 0.61 under standard thin-layer chromatography (TLC) conditions, which is intermediate between its synthetic precursor, 1-bromonaphthalene (Rf 0.74), and the parent carbazole core (Rf 0.24) . This quantitative difference provides a direct, verifiable method for monitoring reaction progress and confirming product identity during synthesis, a practical advantage over analogs with less distinct separation characteristics.

TLC Rf distinction
Head-to-head
Rf 0.61 vs precursor 0.74 / carbazole 0.24
Supports unambiguous synthesis monitoring and identity confirmation.
Standard TLC: SiO₂, hexane:EtOAc 10:1
Chromatography Synthesis Monitoring Quality Control

Melting Point: Comparison with Carbazole

The melting point range of 9-(1-naphthyl)carbazole is reported as 126.0–131.0 °C [1]. This represents a significant depression of approximately 114–119 °C compared to the melting point of unsubstituted carbazole, which is approximately 245 °C [2]. This quantifiable difference in a fundamental thermal property reflects altered intermolecular forces due to the naphthyl substitution.

Melting point
Cross-study comparable
126–131 °C vs ~245 °C (carbazole)
Altered thermal processing and purification properties.
Approx. 114–119 °C depression.
Thermal Properties Material Processing Purification

UV Absorption: Spectroscopic Identity Benchmark

The UV-Vis absorption spectrum of 9-(1-naphthyl)carbazole in cyclohexane exhibits a maximum absorption wavelength (λmax) at 321 nm [1]. While direct comparator data for other 9-substituted carbazoles under identical conditions are not available in the reviewed sources, this specific value serves as a critical spectroscopic benchmark.

UV λmax
Analytical context
321 nm in cyclohexane
Non-destructive identity and purity benchmark.
Class-level inference; verify with in-house standard.
UV-Vis Spectroscopy Photophysics Analytical Chemistry

Thermal Stability: High-Temperature OLED Processing

9-(1-Naphthyl)carbazole is reported to possess high thermal stability, with a decomposition temperature typically exceeding 300°C [1]. This property is advantageous for applications in high-temperature device fabrication environments, such as vacuum thermal evaporation used in OLED manufacturing.

Thermal stability
Class-level
Decomposition >300 °C
Supports high-temperature vacuum deposition processing.
Data to verify; supplier-reported.
Thermal Stability OLED Fabrication Material Robustness

9-(1-Naphthyl)carbazole: Research and Industrial Applications


OLED Hole-Transporting Material and Building Block

The primary application of 9-(1-naphthyl)carbazole is as an effective hole-transporting material (HTM) or as a building block for synthesizing advanced HTMs in organic light-emitting diodes (OLEDs) . Its selection over simpler carbazoles is justified by its tailored thermal stability (decomposition temperature >300°C) and distinct electronic properties, which contribute to enhanced charge transport and overall device efficiency and brightness in displays for televisions and smartphones [1].

Synthetic Intermediate for Optoelectronic Materials

9-(1-Naphthyl)carbazole serves as a key intermediate for the synthesis of more complex, functionalized materials for organic electronics . The compound's distinct chromatographic Rf value (0.61) facilitates straightforward monitoring of reactions at the 3,6-positions of the carbazole core, which can be further derivatized to tune properties for specific applications like ambipolar hosts or emitters . This synthetic versatility, combined with its defined physical properties, makes it a preferred starting point over less characterizable alternatives.

Quality Control and Analytical Reference Standard

The well-defined spectroscopic and physical properties of 9-(1-naphthyl)carbazole—specifically its melting point of 126–131 °C and UV absorption maximum at 321 nm—make it a reliable reference standard for quality control in both procurement and research settings . These verifiable benchmarks enable precise identity confirmation and purity assessment, ensuring batch-to-batch consistency and experimental reproducibility, which are fundamental to rigorous scientific and industrial workflows.

Structure-Property Relationships in Carbazole Derivatives

As a representative 9-substituted carbazole, this compound is a valuable model system for investigating structure-property relationships . Comparing its quantifiable properties (e.g., melting point of ~129 °C) against those of unsubstituted carbazole (~245 °C) and other derivatives provides fundamental insights into how steric and electronic effects of the naphthyl substituent influence molecular packing, solubility, and electronic behavior. Such studies are essential for the rational design of next-generation organic electronic materials.

Application
Selection Property
Validation Focus
OLED hole-transport layer research
Thermal stability & hole-transport character
Film morphology and device efficiency endpoints
Optoelectronic material synthesis
Distinct TLC Rf for reaction tracking
Purity and structural identity by TLC and UV
Quality control reference standard
Defined mp and UV absorption benchmarks
Batch-to-batch consistency by mp and UV
Structure-property relationship studies
Comparative thermal and electronic behavior
Rational design insights from property variation

Technical Documentation Hub

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